molecular formula C11H12N2 B8165233 4-(Azetidin-1-yl)-3-methylbenzonitrile

4-(Azetidin-1-yl)-3-methylbenzonitrile

Cat. No.: B8165233
M. Wt: 172.23 g/mol
InChI Key: NZKHMVCTBIFVEQ-UHFFFAOYSA-N
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Description

4-(Azetidin-1-yl)-3-methylbenzonitrile is a heterocyclic organic compound featuring an azetidine ring attached to a methylbenzonitrile moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-1-yl)-3-methylbenzonitrile typically involves the formation of the azetidine ring followed by its attachment to the methylbenzonitrile group. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions: 4-(Azetidin-1-yl)-3-methylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.

    Reduction: The nitrile group can be reduced to primary amines under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the nitrile group.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: N-oxides of the azetidine ring.

    Reduction: Primary amines derived from the nitrile group.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Mechanism of Action

The mechanism of action of 4-(Azetidin-1-yl)-3-methylbenzonitrile involves its interaction with specific molecular targets. For instance, azetidinone derivatives are known to inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), leading to antibacterial effects . The compound may also interact with other enzymes and receptors, modulating various biological pathways.

Comparison with Similar Compounds

    Azetidine: A four-membered nitrogen-containing heterocycle.

    Oxetane: A four-membered oxygen-containing heterocycle.

    Benzonitrile: An aromatic nitrile compound.

Comparison: 4-(Azetidin-1-yl)-3-methylbenzonitrile is unique due to the presence of both the azetidine ring and the methylbenzonitrile moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. Compared to azetidine and oxetane, the presence of the aromatic nitrile group in this compound enhances its potential for electrophilic substitution reactions and biological activity .

Properties

IUPAC Name

4-(azetidin-1-yl)-3-methylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-9-7-10(8-12)3-4-11(9)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKHMVCTBIFVEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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